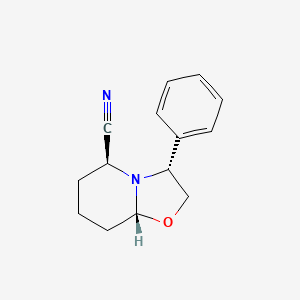

(-)-2-Cyano-6-phenyloxazolopiperidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3R,5S,8aR)-3-phenyl-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-9-12-7-4-8-14-16(12)13(10-17-14)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8,10H2/t12-,13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHMNZGZXHZLEN-MELADBBJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C(C1)OCC2C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2[C@@H](C1)OC[C@H]2C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88056-92-2 | |

| Record name | (-)-2-Cyano-6-phenyloxazolopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis Routes and Chiral Induction

The enantioselective synthesis of (-)-2-Cyano-6-phenyloxazolopiperidine is predicated on the use of a chiral starting material to induce the desired stereochemistry in the final product.

Condensation-Based Approaches Utilizing Chiral Starting Materials (e.g., (R)-(-)-Phenylglycinol)

The primary and most well-documented method for the asymmetric synthesis of this compound involves a condensation reaction sequence starting with the chiral amino alcohol, (R)-(-)-phenylglycinol. orgsyn.org This chiral auxiliary establishes the stereochemical foundation for the resulting bicyclic system.

The synthesis commences with the reaction of (R)-(-)-phenylglycinol with an aqueous solution of glutaraldehyde (B144438) in the presence of citric acid. This is followed by the addition of potassium cyanide. The reaction proceeds through an intermediate cyanohydrin, which then undergoes cyclization to form the oxazolopiperidine ring system. This process yields a mixture of diastereomers, which can be influenced by the reaction conditions.

A detailed synthetic procedure is outlined in Organic Syntheses, which provides a practical guide for this transformation. orgsyn.org The initial reaction is performed at low temperatures (0–5°C) to control the reactivity of the reagents. orgsyn.org The subsequent addition of potassium cyanide and methylene (B1212753) chloride initiates the formation of the cyanohydrin and its subsequent cyclization. orgsyn.org

Catalytic Enhancements in Synthetic Yield and Stereocontrol

To improve the diastereoselectivity of the cyclization step, a catalytic approach is employed. Following the initial condensation and cyanation, the reaction mixture is treated with a Lewis acid catalyst, specifically zinc bromide. orgsyn.org This catalytic step is crucial for the epimerization at the carbon atom bearing the cyano group, leading to the thermodynamically more stable diastereomer. orgsyn.org

Preparation of Enantiomeric Forms via Distinct Pathways

The synthesis of the enantiomer, (+)-2-Cyano-6-phenyloxazolopiperidine, is achieved through a parallel synthetic route that employs the enantiomeric starting material, (S)-(+)-phenylglycinol. By utilizing the opposite enantiomer of the chiral auxiliary, the stereochemical outcome of the condensation and cyclization reactions is inverted, leading to the formation of the corresponding (+)-enantiomer of the final product. nih.gov The CAS number for the (+)-enantiomer is 106565-71-3. chemimpex.comlookchemicals.comscbt.com

This approach underscores the principle of chiral induction, where the stereochemistry of the starting material dictates the stereochemistry of the product. The synthetic pathway remains analogous to that of the (-)-enantiomer, with the key difference being the chirality of the phenylglycinol used.

Derivatization Strategies and Functional Group Interconversions

The functional groups present in this compound, namely the cyano group and the chiral auxiliary, can be selectively transformed to generate a variety of useful synthetic intermediates.

Reductive Transformations of the Cyano Group to Primary Amines

The cyano group of this compound can be readily reduced to a primary amine, providing a key entry point for the synthesis of 2-(aminomethyl)piperidine (B33004) derivatives. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). nih.gov

The reduction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. chemguide.co.uk The hydride reagent attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate imine anion, which is then further reduced to the primary amine upon aqueous workup. vedantu.comlibretexts.org This transformation is a crucial step in the synthesis of various biologically active piperidine-containing compounds. nih.gov Other reagents that can be used for the reduction of nitriles to primary amines include catalytic hydrogenation with catalysts like Raney nickel, palladium, or platinum, as well as other hydride reagents like lithium borohydride (B1222165) and diborane. wikipedia.org

Hydrogenolysis Procedures for Specific Functional Group Removal

Following the reduction of the cyano group, the chiral auxiliary derived from phenylglycinol can be removed via hydrogenolysis. This process typically involves catalytic hydrogenation, which cleaves the benzylic C-O and C-N bonds of the oxazolidine (B1195125) ring, leading to the opening of the ring and the release of the desired piperidine (B6355638) derivative. nih.gov

Data Tables

Table 1: Key Reagents and Conditions for the Synthesis of this compound

| Step | Reagents | Conditions | Purpose |

| Condensation | (R)-(-)-Phenylglycinol, Glutaraldehyde, Citric Acid | Aqueous solution, 0–5°C | Formation of an intermediate Schiff base |

| Cyanation | Potassium Cyanide | Aqueous/CH₂Cl₂ two-phase system, room temperature | Introduction of the cyano group |

| Epimerization | Zinc Bromide | CH₂Cl₂, room temperature | Catalytic conversion to the thermodynamically more stable diastereomer |

Table 2: Reagents for the Reduction of the Cyano Group

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Primary Amine |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Elevated temperature and pressure | Primary Amine |

| Sodium in Alcohol | Refluxing alcohol | Primary Amine |

| Diborane (B₂H₆) | THF | Primary Amine |

Table 3: Conditions for Hydrogenolytic Cleavage of the Chiral Auxiliary

| Method | Catalyst | Hydrogen Source | Conditions |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Varies (pressure and temperature) |

| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol, reflux |

| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Cyclohexene | Varies |

Alkylation Reactions at the α-Aminonitrile Center

The α-aminonitrile moiety in this compound possesses a proton at the carbon atom alpha to both the nitrogen of the piperidine ring and the cyano group. This proton is rendered acidic by the inductive effects of the adjacent nitrogen and nitrile functionalities, facilitating its removal by a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, most notably in alkylation reactions.

The deprotonation of α-aminonitriles is typically achieved using strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The resulting anion can then be treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an alkyl group at the α-position. The stereochemical outcome of such reactions is of significant interest, particularly with a chiral substrate like this compound. The inherent chirality of the starting material can direct the approach of the electrophile, potentially leading to a high degree of diastereoselectivity in the formation of the new stereocenter. The choice of base, solvent, and reaction temperature can all influence the stereochemical course of the alkylation.

| Starting Material Analogue | Base | Electrophile | Product | Diastereomeric Ratio (d.r.) |

| N-Benzyl-2-cyanopiperidine | LDA | CH₃I | N-Benzyl-2-cyano-2-methylpiperidine | Not specified |

| (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane derived α-aminonitrile | KHMDS | Benzyl Bromide | α-alkylated product | up to 98% ee |

Selective Elimination Reactions and Oxazolidine Ring Opening

The structure of this compound allows for several potential elimination and ring-opening pathways. Selective elimination reactions could be induced under appropriate basic or acidic conditions. For instance, treatment with a strong, non-nucleophilic base could potentially lead to the formation of a double bond within the piperidine ring, provided there is an abstractable proton in a suitable anti-periplanar arrangement to a leaving group.

More intriguingly, the oxazolidine ring, being a cyclic N,O-acetal, is susceptible to ring-opening under acidic conditions. nih.gov The presence of the cyano group at the 2-position influences the stability and reactivity of this system. Acid-catalyzed hydrolysis would likely proceed via protonation of the oxygen atom, followed by cleavage of the C-O bond to generate a resonance-stabilized iminium ion intermediate. This intermediate could then be trapped by water or other nucleophiles present in the reaction medium. nih.gov The regioselectivity of the ring-opening is an important consideration, as cleavage of either the C2-O or C6-O bond is possible.

| Substrate Type | Reagents/Conditions | Outcome |

| Oxazolidinone-fused aziridines | TfOH, Alcohols | Ring-opened 2-amino ethers |

| N-Allylated N-aryl carbamates | Iodine | Iodocyclocarbamation to form oxazolidinones |

Multi-component Reactions and Cascade Methodologies

Multi-component and cascade reactions offer efficient pathways to increase molecular complexity from relatively simple starting materials. The nitrile group and the bicyclic system of this compound are amenable to such transformations.

Nucleophilic Addition of Organolithium and Cuprate Reagents to the Nitrile

The nitrile functionality in this compound is an electrophilic center that can undergo nucleophilic addition. wikipedia.org Strong nucleophiles, such as organolithium reagents (RLi), can add to the carbon-nitrogen triple bond to form a metallo-imine intermediate. wikipedia.org Subsequent aqueous workup would hydrolyze this intermediate to afford a ketone. This two-step process effectively converts the cyano group into a carbonyl group, with the concomitant introduction of a new carbon-carbon bond.

Organocuprates, also known as Gilman reagents (R₂CuLi), are generally softer nucleophiles than organolithiums. masterorganicchemistry.com While their addition to nitriles is also possible, it may require specific conditions or activation. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups.

| Nitrile Substrate | Nucleophile | Intermediate | Final Product (after hydrolysis) |

| Benzonitrile | Phenyllithium | Lithium imine salt | Benzophenone |

| Aliphatic Nitrile | Methylmagnesium bromide | Magnesium imine salt | Methyl Ketone |

Generation and Manipulation of Intermediate Imino Bicyclic Systems

As mentioned in section 2.2.4, the acid-catalyzed ring-opening of the oxazolidine ring can generate an iminium ion intermediate. This reactive species can be a key component in cascade reactions. For example, if the ring-opening is performed in the presence of a tethered nucleophile, an intramolecular cyclization could occur, leading to the formation of a new bicyclic or polycyclic system.

Alternatively, the initially formed iminium ion could participate in intermolecular reactions. For instance, it could be trapped by a carbon nucleophile in a Mannich-type reaction, or undergo cycloaddition with a suitable diene or dipolarophile. The ability to generate and control the reactivity of such imino bicyclic intermediates is a powerful strategy for the synthesis of complex nitrogen-containing molecules.

| Precursor System | Reaction Type | Intermediate | Resulting Structure |

| Linear amino aldehydes | Intramolecular Strecker reaction | Cyclic imine | Macrocyclic α-aminonitrile |

| 2,6-dicyanopyridine and 1,2-aminothiols | Bicyclization | Thioimidate | Bicyclic peptide |

Stereochemical Investigations and Chiral Control in Synthesis

Diastereoselective and Enantioselective Processes for Chiral Product Formation

The asymmetric synthesis of various piperidine (B6355638) derivatives has been effectively achieved using (-)-2-Cyano-6-phenyloxazolopiperidine as a chiral starting material. The oxazolopiperidine ring system provides a rigid framework that influences the stereochemical outcome of subsequent reactions.

A notable application of this chiral auxiliary is in the synthesis of 2-(1-aminoalkyl)piperidines. The addition of organolithium reagents to the cyano group of this compound leads to the formation of an intermediate imino bicyclic system. This intermediate can then be diastereoselectively reduced to yield substituted diamino alcohols. The stereoselectivity of this reduction is a key step in controlling the chirality of the final product.

For instance, the reaction of this compound with different organolithium reagents and subsequent reduction with a hydride source can produce a range of substituted piperidine derivatives with high diastereomeric excess. The table below summarizes the diastereoselective synthesis of various substituted diamino alcohols from this compound.

| Organolithium Reagent (R-Li) | Intermediate Imino Bicyclic System | Reducing Agent | Major Diastereomer of Substituted Diamino Alcohol | Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| Methyllithium | C-2 Methylated Imino Bicyclic System | Lithium Aluminium Hydride | (2S, 2'S)-2-(1-aminoethyl)piperidin-2-ylmethanol | >95% |

| n-Butyllithium | C-2 n-Butyl Imino Bicyclic System | Sodium Borohydride (B1222165) | (2S, 2'S)-2-(1-aminopentyl)piperidin-2-ylmethanol | >90% |

| Phenyllithium | C-2 Phenyl Imino Bicyclic System | Lithium Aluminium Hydride | (2S, 2'S)-2-(aminophenylmethyl)piperidin-2-ylmethanol | >98% |

The high diastereoselectivity observed in these reactions is attributed to the steric hindrance imposed by the pre-existing stereocenters in the oxazolopiperidine ring, which directs the approach of the nucleophile and the subsequent reduction.

Analysis of Stereochemical Configuration and Preferred Conformations in Derivatives

The stereochemical configuration and preferred conformations of derivatives of this compound are crucial for understanding their reactivity and biological interactions. The piperidine ring in these derivatives typically adopts a chair conformation to minimize steric strain.

In the 2-cyano-6-phenyloxazolopiperidine (B14121631) series, it is known that the cyano group preferentially occupies an axial position. This preference is attributed to the anomeric effect, where the lone pair of the nitrogen atom is antiperiplanar to the C-C bond of the cyano group, leading to a stabilizing interaction. This axial orientation of the cyano group can significantly influence the approach of reagents in subsequent reactions.

For N-acyl derivatives of 2-substituted piperidines, the substituent at the 2-position often favors an axial orientation to minimize pseudoallylic strain (A1,3 strain). This strain arises from the interaction between the substituent at C2 and the acyl group on the nitrogen atom. By adopting an axial position, the substituent moves away from the bulky acyl group, leading to a more stable conformation.

The conformation of these derivatives can be elucidated using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. In ¹H NMR, the coupling constants between adjacent protons can provide information about their dihedral angles and thus the ring conformation. For example, a large coupling constant (typically 8-12 Hz) between two vicinal protons on a piperidine ring is indicative of a trans-diaxial relationship.

The following table presents hypothetical ¹H NMR data for a generic 2,6-disubstituted piperidine derivative, illustrating how coupling constants can be used to infer conformation.

| Proton | Chemical Shift (ppm) | Coupling Constant (J, Hz) | Inferred Orientation |

|---|---|---|---|

| H-2 | 3.10 | J(H-2, H-3ax) = 11.5, J(H-2, H-3eq) = 3.5 | Equatorial |

| H-6 | 4.50 | J(H-6, H-5ax) = 10.0, J(H-6, H-5eq) = 4.0 | Equatorial |

| Substituent at C-2 | Inferred from H-2 orientation | Axial | |

| Substituent at C-6 | Inferred from H-6 orientation | Axial |

X-ray crystallography provides definitive proof of the solid-state conformation and absolute stereochemistry of crystalline derivatives.

Methodologies for Chiral Purity Determination (e.g., Capillary Electrophoresis)

Ensuring the enantiomeric purity of chiral compounds is paramount in pharmaceutical development and asymmetric synthesis. Capillary electrophoresis (CE) has emerged as a powerful technique for the determination of chiral purity due to its high efficiency, short analysis time, and low sample consumption. mdpi.comnih.gov

The most common approach for chiral separations in CE is the addition of a chiral selector to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for this purpose. mdpi.com The hydrophobic cavity of the cyclodextrin (B1172386) can include the chiral analyte, and differential interactions between the enantiomers and the chiral CD lead to different electrophoretic mobilities, thus enabling their separation.

For the analysis of derivatives of this compound, such as the resulting aminomethylpiperidines, a capillary electrophoresis method utilizing a cyclodextrin-based chiral selector would be highly effective. The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, or sulfated-β-cyclodextrin) and the optimization of experimental parameters such as buffer pH, voltage, and temperature are crucial for achieving baseline separation of the enantiomers.

The table below outlines a typical set of experimental conditions for the chiral purity determination of a piperidine-based compound using capillary electrophoresis.

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Phosphate buffer (pH 2.5) |

| Chiral Selector | 15 mM Hydroxypropyl-β-cyclodextrin |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV absorbance at 214 nm |

Under optimized conditions, this method can be validated according to ICH guidelines for linearity, accuracy, precision, and robustness, providing a reliable means to quantify the enantiomeric excess of the desired product and detect any minute impurities of the unwanted enantiomer.

Reactivity Profiles and Mechanistic Elucidation

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

Asymmetric Synthesis of Piperidine-Containing Alkaloid Scaffolds and Their Analogs

The chiral scaffold of (-)-2-cyano-6-phenyloxazolopiperidine provides an excellent starting point for the enantioselective synthesis of piperidine (B6355638) alkaloids and their analogs. The piperidine ring is a common motif in a vast number of biologically active natural products. The synthetic utility of this compound lies in the diastereoselective reactions at the cyanated carbon and subsequent transformations of the oxazolopiperidine ring system.

A key strategy involves the manipulation of the cyano group. For instance, its reduction or reaction with organometallic reagents allows for the introduction of various substituents at the 2-position of the piperidine ring with high stereocontrol. One notable application is the asymmetric synthesis of 2-(1-aminoalkyl)piperidines. rsc.orgnih.gov The process begins with the reduction of the cyano group in this compound using a reducing agent like lithium aluminum hydride (LiAlH4), followed by hydrogenolysis to yield the corresponding diamine. rsc.orgnih.gov

Furthermore, the addition of organolithium reagents to the cyano group leads to the formation of an intermediate imino bicyclic system. This intermediate can then be diastereoselectively reduced to afford substituted diamino alcohols. rsc.orgnih.gov This methodology has been successfully applied to the synthesis of various piperidine derivatives, showcasing the versatility of this compound as a chiral synthon.

| Reagent | Product Type | Reference |

| LiAlH4, then H2 | 2-(Aminomethyl)piperidine (B33004) | rsc.orgnih.gov |

| R-Li, then reduction | 2-(1-Amino-1-R-methyl)piperidine | rsc.orgnih.gov |

This approach provides a reliable pathway to enantiomerically enriched piperidine building blocks, which are crucial for the total synthesis of alkaloids and the development of novel pharmacologically active agents.

Preparation of Complex Spirocyclic Systems, including Aminochromans and Diazaspiroundecanes

While direct applications of this compound in the synthesis of aminochromans and diazaspiroundecanes are not extensively documented, its role as a precursor to highly functionalized chiral piperidines suggests its potential in the construction of complex spirocyclic systems. Spirocyclic scaffolds are of great interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved target selectivity and physicochemical properties. nih.gov

The synthesis of spiropiperidines can be approached by forming a new ring system at one of the piperidine carbons. whiterose.ac.uk Derivatives of this compound, after suitable functionalization, could serve as key intermediates in such transformations. For example, the piperidine nitrogen and an adjacent carbon could be part of an intramolecular cyclization to form a spiro-heterocycle.

A plausible strategy could involve the conversion of the cyano group into a functionality that can participate in a ring-closing reaction. For instance, transformation of the nitrile to an amino group, followed by N-alkylation with a bifunctional electrophile, could set the stage for an intramolecular cyclization to form a diazaspiro compound. The inherent chirality of the starting material would be transferred to the final spirocyclic product, providing access to enantiomerically pure complex molecules.

Asymmetric Synthesis of Fused Heterocyclic Architectures, such as Octahydro-2H-pyrido[1,2-a]pyrazines

The synthesis of fused heterocyclic systems is another area where chiral piperidine derivatives from this compound can be of significant value. Octahydro-2H-pyrido[1,2-a]pyrazines, for example, are bicyclic structures that have been explored as pharmacologically relevant scaffolds.

Starting from this compound, one could envision a synthetic route that involves the elaboration of the piperidine ring at both the 2-position (from the cyano group) and the nitrogen atom. For instance, reduction of the cyano group to an aminomethyl group, followed by N-alkylation with a suitable two-carbon electrophile bearing a leaving group, could lead to a precursor for an intramolecular cyclization. This would result in the formation of the fused pyrazine (B50134) ring, with the stereochemistry of the final product being directed by the initial chiral center.

This approach highlights the potential of using this compound as a scaffold to build molecular complexity, leading to diverse fused heterocyclic systems with defined stereochemistry.

Role as a Precursor for Chiral Ligands and Catalysts in Asymmetric Reactions

Chiral ligands and catalysts are indispensable tools in modern asymmetric synthesis. Chiral amino alcohols and diamines are particularly effective ligand classes for a wide range of metal-catalyzed reactions. rsc.orglookchem.comacs.org The derivatives of this compound, namely chiral 2-(aminoalkyl)piperidines and related amino alcohols, are well-suited for this purpose.

The synthesis of these potential ligands begins with the transformations of the cyano group as previously described. The resulting chiral diamines and amino alcohols can then be used to form complexes with various transition metals. These chiral metal complexes can act as catalysts for a variety of asymmetric reactions, including hydrogenations, C-C bond formations, and cycloadditions.

| Precursor from this compound | Potential Ligand Type | Potential Application in Asymmetric Catalysis |

| 2-(Aminomethyl)piperidine | Chiral Diamine | Hydrogenation, Transfer Hydrogenation |

| 2-(1-Amino-1-R-methyl)piperidine | Chiral Diamine | C-C bond formation |

| Diastereoselectively reduced imino bicyclic system | Chiral Amino Alcohol | Aldol reactions, Michael additions |

The modularity of the synthesis of these piperidine derivatives allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for achieving high enantioselectivity in catalytic processes.

Exploration in Biocatalysis for Sustainable Chemical Processes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. researchgate.net The use of enzymes can offer high selectivity under mild reaction conditions, reducing the environmental impact of chemical synthesis. While specific biocatalytic applications of this compound are still an area of active research, the potential for enzymatic transformations on this substrate is significant.

For example, nitrilase enzymes could be employed for the selective hydrolysis of the cyano group to either an amide or a carboxylic acid, providing alternative functional handles for further synthetic manipulations. This enzymatic approach could offer advantages over chemical hydrolysis, which often requires harsh conditions that might compromise the integrity of the chiral center.

Furthermore, reductases could be explored for the enantioselective reduction of the nitrile or intermediate imines, potentially offering a greener alternative to metal hydride reagents. The application of biocatalysis to piperidine synthesis is a growing field, and the use of enzymes to functionalize complex chiral building blocks like this compound represents a promising avenue for the development of more sustainable synthetic routes. rsc.orgchemistryviews.orgrsc.orgnih.gov

Utility in Drug Discovery Initiatives as a Candidate for Interacting with Biological Targets

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov The highly functionalized and stereochemically defined piperidine derivatives that can be synthesized from this compound are therefore of considerable interest in drug discovery. nih.govresearchgate.net

The introduction of diverse substituents at the 2-position of the piperidine ring, as well as the potential for creating complex spirocyclic and fused systems, allows for the generation of a wide range of molecular shapes and pharmacophore presentations. These molecules can be screened for their ability to interact with various biological targets, such as enzymes, receptors, and ion channels.

The inherent chirality of these compounds is a significant advantage, as stereochemistry often plays a crucial role in biological activity. By providing access to enantiomerically pure piperidine derivatives, this compound serves as a valuable starting point for the development of new therapeutic agents with potentially improved efficacy and reduced side effects. The diverse functionalities that can be introduced also open up possibilities for creating libraries of compounds for high-throughput screening in the search for new drug leads. ontosight.ai

Based on a thorough review of available scientific literature, detailed computational and theoretical characterization studies focusing specifically on the chemical compound this compound are not publicly available.

While extensive research exists on the application of computational methods such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, and Frontier Molecular Orbital (FMO) theory to a wide range of organic molecules, specific studies detailing the electronic structure, reactivity, conformational analysis, and reaction mechanisms for this compound could not be located.

Therefore, it is not possible to provide the requested in-depth article structured around the specified outline. The necessary experimental or theoretical data for this particular compound has not been published in the sources accessed.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Strategies

The synthesis of complex, stereochemically rich heterocycles like piperidines remains a focal point of organic chemistry. nih.gov Future efforts to synthesize (-)-2-Cyano-6-phenyloxazolopiperidine will likely move beyond classical methods towards more atom-economical and stereoselective strategies.

Key areas for development include:

Asymmetric Catalysis : The use of chiral catalysts to establish the stereocenters of the piperidine (B6355638) ring in an enantioselective manner is a primary goal. nih.gov Strategies such as asymmetric MOC (memory of chirality) cyclizations and iridium-catalyzed hydrogen borrowing annulations, which have been successful for other substituted piperidines, could be adapted to provide highly enantioenriched products. nih.gov

Multicomponent Reactions (MCRs) : Designing a convergent synthesis where three or more starting materials combine in a single operation to form the oxazolopiperidine core would significantly improve efficiency. This approach reduces the number of synthetic steps and purification procedures, aligning with the principles of green chemistry.

C-H Activation : Direct functionalization of C-H bonds on a simpler piperidine precursor offers a powerful and direct route to introduce the phenyl or other substituent groups, bypassing the need for pre-functionalized starting materials.

| Synthetic Strategy | Potential Advantages | Relevant Research Context |

| Asymmetric Catalysis | High enantioselectivity, catalytic turnover reduces waste. | General methods for α-chiral heterocycles are being developed using modified BINOL catalysts. nih.gov |

| Multicomponent Reactions | Increased efficiency, reduced step count, molecular diversity. | Proven effective for generating libraries of other heterocyclic compounds. |

| C-H/C-C Activation | Atom economy, novel disconnections. | Tandem reactions involving C-C and C-H bond activation have been used to create cyano-substituted carbazoles. nih.gov |

Exploration of Undiscovered Derivatization Reactions and Synthetic Transformations

The functional groups within this compound provide a rich platform for synthetic modification. The cyano group, in particular, is a versatile precursor for a wide array of other functionalities. researchgate.net

Future research will likely explore:

Transformations of the Cyano Group : The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallics to form ketones. Each of these transformations opens up a new branch of derivatives with potentially distinct biological activities. The cyano group is a valuable precursor for synthesizing various heterocycles. researchgate.netquimicaorganica.org

Nucleophilic Aromatic Substitution : In certain contexts, particularly in cyano-substituted azine heterocycles, the cyanide ion can act as an effective leaving group, allowing for the introduction of new substituents at the 2-position. acs.org Exploring this reactivity could enable the synthesis of novel quaternary centers.

Ring Functionalization : Methods for the functionalization of the piperidine ring, such as the introduction of iodine at the 3-position via enamine intermediates, could be applied to this system. ntu.edu.sg Such derivatives could then serve as handles for cross-coupling reactions to introduce further molecular complexity.

| Functional Group | Reaction Type | Product Functional Group | Potential Utility |

|---|---|---|---|

| Cyano (Nitrile) | Reduction (e.g., with LiAlH₄ or H₂/Catalyst) | Aminomethyl (-CH₂NH₂) | Introduce basic center, further functionalization. |

| Cyano (Nitrile) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) | Amide coupling, esterification. |

| Cyano (Nitrile) | Reaction with Grignard Reagents | Ketone (-C(O)R) | Further carbon-skeleton elaboration. |

| Piperidine Ring | Electrophilic Addition to Enamine Intermediate | 3-Halo-piperidine | Cross-coupling reactions (e.g., Suzuki, Sonogashira). ntu.edu.sg |

| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted Phenyl (e.g., -NO₂, -Br) | Modulate electronic properties and steric bulk. |

Advanced Computational Modeling for Rational Design and Reaction Prediction

Computational chemistry is an increasingly vital tool for accelerating synthetic chemistry. researchgate.net For a molecule like this compound, computational modeling can guide research in several key areas.

Reaction Pathway Analysis : Density Functional Theory (DFT) can be used to model the transition states of potential synthetic routes, allowing researchers to identify the most energetically favorable and, therefore, most efficient pathways before committing to laboratory work. mdpi.com

Prediction of Reactivity : Computational models can predict which substrates are most likely to react successfully in novel transformations, reducing trial-and-error experimentation. mit.edu This is particularly valuable for complex, light-driven photocatalytic reactions that could be used to synthesize or functionalize the oxazolopiperidine core. mit.edu

Conformational Analysis : Understanding the three-dimensional shape and conformational preferences of the molecule and its derivatives is crucial for drug design. Modeling can predict how modifications will affect molecular shape and interaction with biological targets. mdpi.comic.ac.uk

Potential for Integration into Automated Synthesis Platforms

The demand for rapid synthesis of compound libraries for screening has driven the development of automated synthesis platforms. researchgate.net Once a robust and reliable synthetic route to the this compound scaffold is established, it becomes a prime candidate for integration into such systems.

Flow Chemistry : Converting the synthesis to a continuous flow process can enhance safety, improve reproducibility, and allow for rapid production. scribd.com This is particularly advantageous for reactions that are difficult to scale up in traditional batch reactors.

Capsule-Based Synthesis : The use of pre-packaged reagent capsules in an automated console can simplify the synthesis of a diverse library of analogues. researchgate.net By varying the starting materials in each capsule, a wide range of derivatives can be produced with minimal manual intervention, accelerating structure-activity relationship (SAR) studies.

Broader Applications in Complex Molecular Synthesis and Chemical Biology

Beyond its potential intrinsic biological activity, the this compound scaffold could serve as a valuable building block in other areas of chemical science.

Complex Molecule Synthesis : The densely functionalized, chiral nature of the molecule makes it an attractive starting point or intermediate for the synthesis of more complex natural products or pharmaceutical agents.

Chemical Biology Probes : The cyano group can be used as a chemical handle to attach fluorescent tags or biotin (B1667282) labels. This would transform the molecule into a chemical probe, enabling researchers to study its distribution in cells, identify its biological targets, and elucidate its mechanism of action. The piperidine alkaloid piperine, for example, has been extensively studied for its wide-ranging pharmacological properties. nih.gov While structurally different, this highlights the broad potential of piperidine-containing compounds in biology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (-)-2-Cyano-6-phenyloxazolopiperidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like substituted piperidines and cyanating agents. For example, TCI Chemicals lists this compound (CAS: 88056-92-2) under "Consumables," suggesting a multi-step protocol involving oxazole ring formation and stereochemical control . Optimization may require adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (e.g., 60–80°C), and catalysts (e.g., Pd/C for hydrogenation). Purity ≥98% is achievable via column chromatography or recrystallization, as noted for structurally similar oxazolopiperidines .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and chiral chromatography to confirm enantiomeric excess. Spectroscopic methods include:

- ¹H/¹³C NMR : Compare chemical shifts with reference standards (e.g., TCI’s analytical data) to verify phenyl and cyano group positions .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ = calculated for C₁₅H₁₅N₃O) .

- Polarimetry : Validate the (-)-enantiomer using specific rotation data under controlled conditions .

Q. What stability profiles should be assessed during storage of this compound?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC and quantify impurities (e.g., hydrolysis of the cyano group). Store at -20°C in airtight, light-protected containers to extend shelf life beyond three years, as recommended for analogous oxazolopiperidines .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate binding affinity to target receptors (e.g., CNS targets like dopamine transporters). Use QSAR models to correlate structural features (e.g., substituents on the phenyl ring) with activity. Validate predictions with in vitro assays, such as radioligand binding studies, and compare results with known analogs like cyclazodone .

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using:

- Positive/Negative Controls : Include reference compounds (e.g., cyclazodone for stimulant activity) .

- Dose-Response Curves : Calculate EC₅₀ values in triplicate to ensure reproducibility .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent used in assays) .

Q. How do structural modifications to the oxazole ring affect the compound’s metabolic stability?

- Methodological Answer : Synthesize analogs with substitutions (e.g., methyl groups at position 4) and assess metabolic pathways using:

- Liver Microsome Assays : Quantify CYP450-mediated degradation rates.

- LC-MS/MS : Identify major metabolites (e.g., hydroxylation products) .

- Comparative Tables :

| Modification | Half-life (hr, human microsomes) | Major Metabolite |

|---|---|---|

| Parent | 2.1 | Hydroxy-Cyano |

| 4-Methyl | 3.8 | Glucuronide |

Q. What in vivo experimental designs are appropriate for evaluating neuropharmacological effects?

- Methodological Answer : Use rodent models (e.g., forced swim test for antidepressant activity) with these considerations:

- Dosing : Administer 10–50 mg/kg intraperitoneally, based on pharmacokinetic data from similar compounds .

- Behavioral Metrics : Employ blinded scoring and automated tracking software (e.g., EthoVision) to reduce bias .

- Ethical Compliance : Follow NIH guidelines for humane endpoints and sample size justification .

Methodological Frameworks for Research Design

- FINER Criteria : Ensure questions are Feasible (e.g., access to chiral columns), Interesting (novelty in CNS applications), Novel (understudied mechanism), Ethical (IACUC approval), and Relevant (alignment with neuropharmacology trends) .

- PICO Framework : Define Population (e.g., specific receptor subtypes), Intervention (dose range), Comparison (existing analogs), and Outcomes (e.g., binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.